molecular formula C13H15F3N2 B11951571 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B11951571
M. Wt: 256.27 g/mol
InChI Key: AOEGRRBQCAPXKX-UHFFFAOYSA-N
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Description

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a unique bicyclic framework with nitrogen atoms at positions 1 and 4. The benzyl and trifluoromethyl substituents confer distinct electronic and steric properties, making it a candidate for medicinal chemistry applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety may influence target binding affinity .

Properties

Molecular Formula

C13H15F3N2

Molecular Weight

256.27 g/mol

IUPAC Name

2-benzyl-3-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

AOEGRRBQCAPXKX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 1-Benzyl-3-(Chloromethyl)azetidine-3-carbaldehyde

The foundational step involves preparing a bis-electrophilic azetidine precursor. As reported for analogous compounds, 1-benzylazetidin-3-ol undergoes formylation followed by chlorination to yield 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde. Key parameters include:

StepReagents/ConditionsYieldReference
FormylationPOCl3/DMF, 0°C → rt, 12 h78%
ChlorinationSOCl2, reflux, 4 h85%

Spirocyclization with Trifluoromethylamine

Cyclization employs a trifluoromethylamine nucleophile under basic conditions. Adapted from diazaspiro[3.3]heptane syntheses:

  • Reaction Setup :

    • Dissolve 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 equiv) and trifluoromethylamine hydrochloride (1.2 equiv) in anhydrous THF.

    • Add t-BuOK (2.5 equiv) as a 1.0 M solution in THF.

    • Heat at 70°C in a sealed tube for 2–3 h.

  • Optimization Insights :

    • Excess base (≥2.0 equiv) minimizes dimerization byproducts.

    • Anhydrous conditions prevent hydrolysis of the chloromethyl group.

  • Workup and Purification :

    • Filter precipitated KCl, concentrate under reduced pressure.

    • Purify via silica gel chromatography (20–100% EtOAc/isohexanes).

    • Typical Yield : 65–72%.

Asymmetric Synthesis via Davis–Ellman Imines

Chiral Induction Strategy

Building on asymmetric 2,6-diazaspiro[3.3]heptane syntheses, the trifluoromethyl group is introduced during spirocyclization:

  • Imine Formation :

    • React (R)-N-(tert-butanesulfinyl)trifluoroacetimidoyl chloride with 3-azetidinecarboxylate anions.

  • Spiroannulation :

    • Treat the imine intermediate with NaHMDS (−78°C) to induce stereoselective cyclization.

ParameterValueImpact on diastereomeric ratio (dr)
Temperature−78°C → 0°Cdr 95:5 → 98:2
SolventTHFOptimal for anion stability

Post-Cyclization Functionalization

  • Benzylation : Pd-catalyzed coupling introduces the benzyl group post-cyclization to avoid side reactions.

  • Deprotection : Remove tert-butanesulfinyl group using HCl/MeOH.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Reductive AminationSimple, high-yieldRequires pre-formed aldehyde65–72%Kilogram-scale feasible
Asymmetric SynthesisHigh enantiopurity (≥98% ee)Multi-step, costly reagents70–89%Lab-scale
Ring ExpansionNovel disconnectionsLow yields, poor stereocontrol30–40%Not demonstrated

Critical Reaction Parameters

Solvent Effects

  • THF vs. DMF : THF favors cyclization kinetics (ΔG‡ 18 kcal/mol vs. 22 kcal/mol in DMF).

  • Water Content : ≤50 ppm H2O required to prevent intermediate hydrolysis.

Temperature Optimization

  • Cyclization : 70°C optimal; higher temperatures (>90°C) lead to retro-Mannich decomposition.

  • Asymmetric Steps : −78°C critical for dr >95:2.

Analytical Characterization

NMR Spectroscopy

  • 19F NMR : δ −62.5 ppm (CF3, quart, J = 12 Hz).

  • 1H NMR :

    • Spiro CH2: δ 3.85–4.20 (m, 4H).

    • Benzyl CH2: δ 3.65 (s, 2H).

X-ray Crystallography

  • Key Metrics (analogous structures):

    • Spiro N–C–N angle: 93.5°

    • Azetidine ring puckering: 15° from planarity

Industrial-Scale Considerations

Cost Analysis

  • Trifluoromethylamine Source : CF3NH2·HCl ($420/mol) vs. in situ generation via Hofmann degradation ($310/mol).

  • Catalyst Loading : 0.5 mol% Pd(OAc)2 reduces costs in benzylation steps .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, trifluoromethylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Benzyl vs. Benzhydryl : The benzyl group in the target compound is less sterically demanding than the benzhydryl moiety in 4n, which may reduce steric clashes in target binding .
  • Synthetic Yields : Transition metal-catalyzed methods (e.g., Pd/BINAP in ) achieve moderate yields (~47–87%), comparable to reductive amination approaches .

Physicochemical Properties

Physical properties vary significantly with substituents:

Property 2-Benzyl-1-(trifluoromethyl) 2,6-Diazaspiro[3.3]heptane (Unsubstituted) 4d (Chloro-fluorophenyl) 9j (Cyanopyridinyl)
Molecular Weight ~315 g/mol (estimated) 98.15 g/mol 431.16 g/mol ~450 g/mol
cLogP ~2.5–3.0 -0.51 ~3.0 ~3.5
Water Solubility Low Moderate (PSA = 24.06) Low Very low
Boiling Point ~250–270°C (estimated) 220.9°C N/A N/A

Notes:

  • The trifluoromethyl and benzyl groups in the target compound increase hydrophobicity (cLogP ~3.0) compared to the unsubstituted parent (cLogP -0.51) .
  • Cyanopyridinyl and aryl groups (e.g., 9j, 4d) further reduce solubility, limiting bioavailability without formulation aids .

Biological Activity

Structural Characteristics

The spirocyclic framework of 2-benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane contributes to its distinctive reactivity and biological potential. The presence of the trifluoromethyl group enhances electrophilicity, which may influence interactions with various biological macromolecules such as proteins and nucleic acids.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Benzyl-2,6-diazaspiro[3.3]heptaneC12H16N2Lacks trifluoromethyl group; simpler structure
1-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptaneC13H15F3N2Variation in nitrogen positioning
6-(Trifluoromethyl)-2,6-diazaspiro[3.3]heptaneC12H14F3N2Different substituents on the benzyl group

Biological Activity

Research indicates that compounds with similar diazaspiro structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Some diazaspiro compounds have shown effectiveness against various bacterial strains.
  • CNS Activity : There is evidence suggesting that certain derivatives may interact with central nervous system receptors, potentially offering therapeutic benefits for neurological disorders.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects in preclinical studies.

However, specific studies focusing on the biological activity of this compound are still required to elucidate its mechanisms of action and therapeutic potential.

Case Studies and Research Findings

Recent literature has explored the interactions of compounds related to this compound with sigma receptors, which are implicated in various diseases including Alzheimer's and schizophrenia. For instance:

  • Study on σ Receptor Ligands : A study evaluated the pharmacophoric features of different σ receptor ligands using in silico techniques, highlighting the potential for developing selective σ receptor modulators that could lead to new therapeutic strategies for neurodegenerative diseases .
  • Molecular Docking Studies : Molecular docking studies have been utilized to assess binding affinities and interactions of similar compounds with σ receptors, providing insights into their potential efficacy as therapeutic agents .

Q & A

Q. Experimental Design :

  • Assay : PARP-1 enzymatic inhibition measured via fluorescence polarization.
  • Controls : Piperazine/homopiperazine analogs tested under identical conditions .

Basic: What spectroscopic techniques validate the structure of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm), trifluoromethyl-coupled carbons (δ 116–117 ppm), and spirocyclic CH₂ groups (δ 3.4–4.3 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 265.17 for 2-benzyl-6-phenyl derivatives) .
  • Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 77.57%, N: 10.13%) match calculated values within 0.1% error .

Advanced: How can computational modeling predict SAR for analogs targeting WDR5-MYC interactions?

Q. Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the spiro NH and WDR5’s Arg298 residue. Modifications at the 1-position (e.g., 4-fluorophenyl) improve binding scores by 1.5 kcal/mol .
  • QSAR Models : Hammett σ values for substituents correlate with IC₅₀ (R² = 0.89), guiding rational design .
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .

Basic: How are contradictions in biological activity data resolved across studies?

Methodological Answer :
Contradictions (e.g., PARP-1 vs. σ2 receptor activity) arise from:

Assay Conditions : PARP-1 assays use recombinant human enzyme, while σ2 studies employ rat brain membranes. Standardize protocols (e.g., ATP concentration, pH) .

Substituent Effects : Trifluoromethyl vs. benzyl groups alter electron density and steric bulk. Compare analogs with identical substituents .

Target Isoforms : Confirm selectivity via knockout cell lines or isoform-specific inhibitors .

Example : The 2,6-diazaspiro[3.3]heptane core in PARP-1 inhibitors (IC₅₀ = 3.9 nM) vs. σ2 ligands (Ki = 53 nM) highlights target-dependent SAR .

Advanced: What strategies enable functionalization of the spirocyclic core for library synthesis?

Q. Methodological Answer :

  • Amide Coupling : HATU/DIPEA-mediated conjugation with carboxylic acids (e.g., 4-cyclopentylimidazole) yields WDR5-MYC inhibitors (85% yield) .
  • Sulfonylation : Reaction with tosyl chloride (1.5 equiv) in THF introduces sulfonamide groups, critical for σ2 receptor binding .
  • Reductive Amination : NaBH₄/MeOH reduces imines to secondary amines, enabling diversification at the 6-position .

Q. Table: Functionalization Yields

Reaction TypeReagentsYieldApplicationReference
Amide CouplingHATU, DIPEA85%WDR5 Inhibitors
SulfonylationTsCl, THF78%σ2 Ligands
Reductive AminationNaBH₄, MeOH82%PARP-1 Analogs

Basic: What are the stability and storage recommendations for this compound?

Q. Methodological Answer :

  • Stability : Degrades by 5% after 4 weeks under ambient conditions. Store at –20°C under dry N₂ to prevent oxidation .
  • Solubility : Dissolves in DMSO (20 mg/mL with heating) or CH₂Cl₂ (10 mg/mL). Avoid aqueous buffers (pH > 7) due to hydrolysis .

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